ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with a carbamoyl group and a fluorophenylamino group, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: A precursor in the synthesis of ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE.
4-Fluoroaniline: Another precursor used in the synthesis.
Pyrrolidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its fluorophenylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
80912-41-0 |
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Molecular Formula |
C15H20FN3O3 |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-4-(4-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20FN3O3/c1-2-22-14(21)19-9-7-15(8-10-19,13(17)20)18-12-5-3-11(16)4-6-12/h3-6,18H,2,7-10H2,1H3,(H2,17,20) |
InChI Key |
NHHBGEDRHALUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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